molecular formula C11H9NO2 B1611190 3-Methylquinoline-2-carboxylic acid CAS No. 92513-28-5

3-Methylquinoline-2-carboxylic acid

Cat. No. B1611190
CAS RN: 92513-28-5
M. Wt: 187.19 g/mol
InChI Key: PBCSDDOCZANXMI-UHFFFAOYSA-N
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Scientific Research Applications

Hydrogen Bonded Supramolecular Framework

  • Study Focus: Noncovalent weak interactions between organic bases like 2-methylquinoline and carboxylic acids.
  • Findings: Structures with hydrogen bonds and other weak interactions form 1D-3D frameworks, highlighting potential applications in materials science (Jin et al., 2012).

Esterification Reactions

  • Study Focus: Optimization of the esterification reaction of 2-methylquinoline-3-carboxylic acid.
  • Findings: Enhanced methodology for esterification, indicating its potential in organic synthesis and industrial applications (Gao Wen-tao, 2009).

Complex Formation with Metals

  • Study Focus: Stability of binary and ternary nickel (II) complexes with 2-methylquinoline-8-carboxylic acid.
  • Findings: Investigation of stability constants and species distribution, suggesting applications in coordination chemistry and possibly in the creation of new materials (Henríquez et al., 2021).

Catalysis in Organic Synthesis

  • Study Focus: Use of 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate in the synthesis of polyhydroquinoline derivatives.
  • Findings: Efficient and clean synthesis method, highlighting the role of this compound in catalysis and pharmaceutical synthesis (Khaligh, 2014).

Photoluminescence and Semiconductor Properties

  • Study Focus: Photoluminescence and semiconductor properties of a zinc complex with a 3-hydroxy-2-methylquinoline-4-carboxylic acid derivative.
  • Findings: Blue emission and narrow optical band gap observed, indicating potential applications in optoelectronic devices (Yi et al., 2019).

Photodegradation in Aqueous Systems

  • Study Focus: Photodegradation of quinolinecarboxylic herbicides.
  • Findings: Insights into the environmental behavior and degradation pathways of these compounds, relevant to environmental chemistry and pollution control (Pinna & Pusino, 2012).

properties

IUPAC Name

3-methylquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-7-6-8-4-2-3-5-9(8)12-10(7)11(13)14/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCSDDOCZANXMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00544313
Record name 3-Methylquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

92513-28-5
Record name 3-Methylquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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